![molecular formula C16H15N5 B6077812 4-(4-methylphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B6077812.png)
4-(4-methylphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “4-(4-methylphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine” is a derivative of the 1,3,5-triazino[1,2-a]benzimidazol family . These compounds have been found to inhibit the activity of mammalian dihydrofolate reductase .
Synthesis Analysis
The synthesis of these compounds involves the cyclization of 2-benzimidazolylguanidine with various reactants . The reaction of cyclocondensation between 2-guanidinobenzimidazole and versatile benzaldehydes has been used to synthesize 4-Aryl-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazole-2-amines .Molecular Structure Analysis
The prototropic tautomerism in the obtained dihydro analogs was investigated. According to the NMR data, the 3,4-dihydro form was found to predominate in DMSO solutions .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include cyclization and cyclocondensation .Mechanism of Action
Target of Action
The primary target of 4-(4-methylphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is the enzyme dihydrofolate reductase (DHFR) . DHFR plays a crucial role in the synthesis of nucleotides and is essential for cell growth and proliferation .
Mode of Action
The compound interacts with DHFR, inhibiting its activity . This interaction disrupts the synthesis of nucleotides, leading to a halt in cell growth and proliferation .
Biochemical Pathways
The inhibition of DHFR affects the folic acid pathway , which is responsible for the synthesis of nucleotides . The disruption of this pathway leads to a decrease in the availability of nucleotides for DNA replication and RNA transcription, thereby affecting cell growth and proliferation .
Result of Action
The result of the compound’s action is the inhibition of cell growth and proliferation due to the disruption of nucleotide synthesis . This makes it a potential candidate for the treatment of diseases characterized by rapid cell growth, such as cancer .
Future Directions
The future directions for research on these compounds could include further investigation into their biological activity and potential applications in medicine . The design and synthesis of compounds combining in one molecule two pharmacophores - benzimidazole and 1,3,5-triazine nucleus, as potential antinematodal agents against the larvae of the Trichinella roundworm could be a promising direction .
properties
IUPAC Name |
4-(4-methylphenyl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5/c1-10-6-8-11(9-7-10)14-19-15(17)20-16-18-12-4-2-3-5-13(12)21(14)16/h2-9,14H,1H3,(H3,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANUPZHOTTNGHAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2N=C(NC3=NC4=CC=CC=C4N23)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801322194 |
Source
|
Record name | 4-(4-methylphenyl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801322194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
35 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24830080 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(4-Methylphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine | |
CAS RN |
406928-23-2 |
Source
|
Record name | 4-(4-methylphenyl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801322194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.